molecular formula C12H14IN3 B13351136 3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13351136
M. Wt: 327.16 g/mol
InChI Key: KTFQCPSYVNSXLE-UHFFFAOYSA-N
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Description

3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by coupling with a pyridine ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-iodo-1-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-chloro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

3-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The isopropyl and methyl groups also contribute to its distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

3-(4-iodo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine

InChI

InChI=1S/C12H14IN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3

InChI Key

KTFQCPSYVNSXLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)I

Origin of Product

United States

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